3-Bromo-4-chloro-8-methoxyquinoline
Description
Properties
IUPAC Name |
3-bromo-4-chloro-8-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClNO/c1-14-8-4-2-3-6-9(12)7(11)5-13-10(6)8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCYGWUHMJIGOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C(C(=CN=C21)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50567138 | |
| Record name | 3-Bromo-4-chloro-8-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50567138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142781-92-8 | |
| Record name | 3-Bromo-4-chloro-8-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50567138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-4-chloro-8-methoxyquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Bromination Using Molecular Bromine
A study by Ökten et al. demonstrated that bromination of 8-methoxyquinoline in dichloromethane (CH₂Cl₂) at ambient temperature over 48 hours yields 5-bromo-8-methoxyquinoline as the primary product. To redirect bromination to position 3, alternative solvents and catalysts are required. For example:
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Solvent Effects : Replacing CH₂Cl₂ with dimethylformamide (DMF) at 60°C shifts regioselectivity toward position 3 due to enhanced electrophilic activation at the meta position relative to the methoxy group.
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Catalytic Systems : Adding iron(III) chloride (FeCl₃) promotes polarization of Br₂, facilitating electrophilic attack at the electron-rich position 3.
Table 1: Bromination Conditions and Outcomes
| Brominating Agent | Solvent | Temperature | Time | Yield (%) | Regioselectivity (Position) |
|---|---|---|---|---|---|
| Br₂ | CH₂Cl₂ | 25°C | 48 h | 92 | 5 |
| Br₂/FeCl₃ | DMF | 60°C | 6 h | 78 | 3 |
| N-Bromosuccinimide | Acetonitrile | 0°C | 2 h | 65 | 3 |
Sequential Chlorination Methodologies
After bromination, chlorination at position 4 is achieved through electrophilic substitution or radical pathways.
Electrophilic Chlorination
Chlorine gas (Cl₂) in the presence of Lewis acids like FeCl₃ is a classical approach:
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Reaction Mechanism : FeCl₃ coordinates to the quinoline nitrogen, activating position 4 for electrophilic attack.
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Optimized Protocol :
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Substrate: 3-Bromo-8-methoxyquinoline
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Reagent: Cl₂ (1.2 equiv), FeCl₃ (0.1 equiv)
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Solvent: Chloroform
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Temperature: 40°C
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Yield: 68%
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Radical Chlorination
For improved selectivity, radical initiators such as azobisisobutyronitrile (AIBN) with carbon tetrachloride (CCl₄) generate chlorine radicals:
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Conditions :
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CCl₄ (5 equiv), AIBN (0.2 equiv)
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Reflux in toluene for 12 hours
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Yield: 72%
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Table 2: Chlorination Efficiency Comparison
| Method | Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Electrophilic | Cl₂/FeCl₃ | CHCl₃ | 40°C | 68 |
| Radical | CCl₄/AIBN | Toluene | 110°C | 72 |
Industrial-Scale Production
Continuous Flow Reactor Systems
To enhance throughput and consistency, industrial protocols employ continuous flow reactors:
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Advantages :
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Precise temperature control (±1°C) prevents side reactions.
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Inline purification via immobilized silica cartridges reduces downtime.
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Typical Parameters :
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Residence time: 30 minutes
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Pressure: 2 bar
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Yield: 85%
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Crystallization-Based Purification
Final purification uses gradient recrystallization:
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Solvent Pair : Hexane/ethyl acetate (4:1 v/v)
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Purity : >99% by HPLC
Mechanistic Insights and Challenges
Directing Group Dynamics
The methoxy group at position 8 predominantly directs electrophiles to positions 5 and 7. Overcoming this requires:
Byproduct Formation
Common byproducts include:
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5-Bromo-4-chloro-8-methoxyquinoline : Resulting from competing bromination at position 5.
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Dihalogenated Derivatives : Mitigated by stoichiometric control (Br₂ ≤1.1 equiv).
Emerging Methodologies
Photocatalytic Halogenation
Visible-light-driven catalysis using ruthenium complexes enables room-temperature halogenation:
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Conditions :
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Ru(bpy)₃Cl₂ (1 mol%), BrCCl₃ (1.5 equiv)
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Blue LED, 25°C, 4 hours
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Yield: 70%
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Enzymatic Halogenation
Engineered flavin-dependent halogenases show promise for sustainable synthesis:
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Substrate Scope : Limited to electron-rich aromatics.
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Current Yield : 40% (in vitro).
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-chloro-8-methoxyquinoline can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms on the quinoline ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while coupling reactions can produce biaryl derivatives .
Scientific Research Applications
3-Bromo-4-chloro-8-methoxyquinoline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimalarial and anticancer compounds.
Biological Studies: The compound is used in studies to understand the biological activity of quinoline derivatives and their interactions with biological targets.
Material Science: It is employed in the development of organic semiconductors and other advanced materials.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules for various research purposes.
Mechanism of Action
The mechanism of action of 3-Bromo-4-chloro-8-methoxyquinoline depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular targets to exert its therapeutic effects . The molecular targets and pathways involved can vary, but common targets include enzymes involved in DNA replication or protein synthesis .
Comparison with Similar Compounds
Comparison with Structurally Related Quinoline Derivatives
Structural and Electronic Differences
The substitution pattern of halogens and functional groups significantly influences reactivity and physicochemical properties. Below is a comparative analysis with key analogs:
Table 1: Structural and Physical Properties of Selected Quinoline Derivatives
Key Observations:
Methyl vs. Methoxy: 4-Bromo-8-chloro-5-methoxy-2-methylquinoline’s methyl group increases hydrophobicity (LogP ~4.0) compared to methoxy-containing derivatives .
Molecular Planarity: 4-Bromo-8-methoxyquinoline exhibits coplanar non-hydrogen atoms (r.m.s. deviation = 0.0242 Å), facilitating π-stacking interactions absent in bulkier analogs like this compound .
Biological Activity
3-Bromo-4-chloro-8-methoxyquinoline is a heterocyclic compound with significant biological activity. Its structure, characterized by the presence of bromine and chlorine substituents along with a methoxy group, positions it as a promising candidate in medicinal chemistry. This article delves into its biological activities, focusing on its antimicrobial, antiviral, and anticancer properties, supported by various research findings and case studies.
- Molecular Formula : C10H7BrClNO
- Molecular Weight : 272.53 g/mol
The compound is synthesized through methods that typically involve bromination and chlorination of 8-methoxyquinoline. Common synthetic routes include the use of bromine in suitable solvents followed by chlorination using agents like thionyl chloride.
This compound exhibits its biological effects primarily through:
- Inhibition of DNA Synthesis : It interferes with bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death.
- Enzyme Inhibition : The compound may inhibit specific metabolic enzymes, contributing to its antimicrobial and anticancer activities.
Antimicrobial Properties
Research indicates that this compound possesses notable antimicrobial activity against various pathogens. For instance:
- In vitro Studies : It has demonstrated effectiveness against Gram-positive and Gram-negative bacteria, showing inhibition zones comparable to standard antibiotics .
- Case Study : A study reported that derivatives of quinoline compounds, including this compound, exhibited significant antibacterial activity against Pseudomonas aeruginosa and Klebsiella pneumonia .
Antiviral Activity
The compound has also been investigated for its antiviral properties:
- Mechanism : It is believed to affect viral replication processes, although specific pathways are still under investigation.
- Research Findings : Studies have shown that certain quinoline derivatives exhibit inhibition of viral growth with low cytotoxicity to host cells .
Anticancer Potential
This compound is being explored for its potential anticancer effects:
- Cell Line Studies : Preliminary research indicates that it may inhibit the proliferation of cancer cell lines without significant toxicity to normal cells. For example, it showed no cytotoxicity in HeLa cells at concentrations up to 200 µM .
Data Summary
Q & A
Q. How to address solubility challenges in biological assays?
- Co-solvents : Use DMSO (≤1% v/v) for initial stock solutions.
- Nanoparticle formulations : Encapsulate in PEGylated liposomes to enhance aqueous dispersion .
Safety and Handling
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
